LMK-235

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LMK-235 是一种强效且选择性的组蛋白脱乙酰酶 4 和组蛋白脱乙酰酶 5 抑制剂。组蛋白脱乙酰酶是能够从组蛋白中去除乙酰基的酶,导致染色质浓缩和基因表达抑制。 This compound 由于其抑制组蛋白脱乙酰酶 4 和组蛋白脱乙酰酶 5 活性的能力,在癌症研究中展现出巨大潜力,这两种酶与多种癌症类型有关 .

作用机制

LMK-235 通过抑制组蛋白脱乙酰酶 4 和组蛋白脱乙酰酶 5 的活性发挥作用。这种抑制会导致乙酰化组蛋白的积累,从而导致染色质结构松弛和基因表达增加。 该化合物干扰了细胞外信号调节激酶 1 和 2 途径,该途径参与了癌症干细胞的区分 . 这种作用机制使 this compound 成为癌症研究和治疗中宝贵的工具。

生化分析

Biochemical Properties

LMK-235 has a greater potency for HDAC4 and HDAC5, with IC50 values of 11.9 and 4.2 nM, respectively . It has less potency for other HDAC family members . The interaction between this compound and these enzymes leads to the inhibition of the enzymes’ activity, affecting the acetylation status of histones and other proteins, thereby influencing gene expression .

Cellular Effects

This compound has been shown to reduce cell viability in a dose- and time-dependent manner in various cell lines, including pancreatic neuroendocrine tumor cells and diffuse large B-cell lymphoma cells . It influences cell function by altering gene expression patterns, impacting cell signaling pathways, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HDACs, leading to their inhibition . This inhibition results in an increase in the acetylation of histones and other proteins, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in diffuse large B-cell lymphoma cells, the cell apoptosis rate began to increase significantly after 24 hours of treatment with this compound, with the maximum effect achieved at 48 hours .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it has been shown to potentiate the antitumor effects of gemcitabine against pancreatic cancer xenografts in vivo .

Metabolic Pathways

Given its role as an HDAC inhibitor, it is likely to be involved in pathways related to histone modification and gene expression .

Subcellular Localization

Given its role as an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .

准备方法

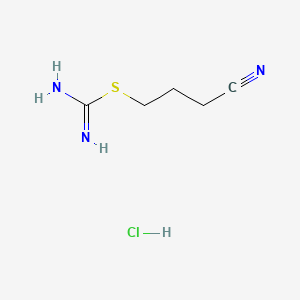

LMK-235 的合成涉及多个步骤合成路线通常涉及 3,5-二甲基苯甲酸与 6-氨基己酸的反应,然后形成羟肟酸基团 .

化学反应分析

LMK-235 会发生多种类型的化学反应,包括:

氧化: 在特定条件下,this compound 可以被氧化,导致形成各种氧化产物。

还原: 该化合物可以被还原以形成不同的还原衍生物。

取代: This compound 可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂. 这些反应形成的主要产物取决于所用试剂和具体条件。

科学研究应用

相似化合物的比较

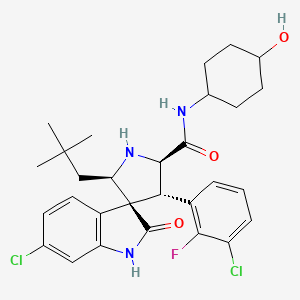

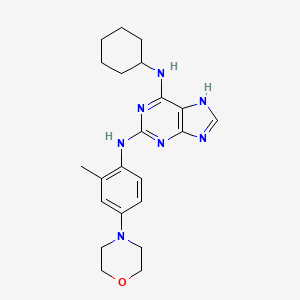

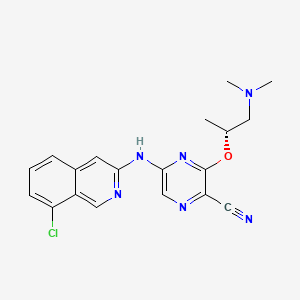

与其他组蛋白脱乙酰酶抑制剂相比,LMK-235 对组蛋白脱乙酰酶 4 和组蛋白脱乙酰酶 5 的选择性是独一无二的。类似的化合物包括:

伏立诺他: 一种泛组蛋白脱乙酰酶抑制剂,对组蛋白脱乙酰酶 4 和组蛋白脱乙酰酶 5 的选择性较低。

曲古抑菌素 A: 另一种泛组蛋白脱乙酰酶抑制剂,具有更广泛的活性。

帕诺比诺他: 一种强效的组蛋白脱乙酰酶抑制剂,对多种组蛋白脱乙酰酶亚型具有活性. This compound 对组蛋白脱乙酰酶 4 和组蛋白脱乙酰酶 5 的更高选择性使其特别适用于研究这些酶在各种生物过程和疾病中的特定作用.

属性

IUPAC Name |

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYZCEONIWEUAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418033-25-6 |

Source

|

| Record name | N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。